

Technical Guide: Synthesis and Characterization of 4-((Dimethylamino)methyl)phenylboronic acid

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Compound of Interest

4-

Compound Name: ((Dimethylamino)methyl)phenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Dimethylamino)methyl)phenylboronic acid (CAS No. 70799-12-1) is a bifunctional organic compound of interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a dimethylaminomethyl group, which can influence solubility, biological activity, and serve as a handle for further functionalization. This document provides a technical overview of its synthesis, characterization, and key applications, tailored for professionals in research and drug development.

Physicochemical Properties

The key physicochemical properties of **4-((Dimethylamino)methyl)phenylboronic acid** are summarized below. It is important to note that while some identifiers are experimentally confirmed, many physical properties are computationally predicted due to a lack of comprehensive published experimental data.

Property	Value	Source
IUPAC Name	[4- [(Dimethylamino)methyl]phenyl]boronic acid	Computed[1]
CAS Number	70799-12-1	Experimental[1]
Molecular Formula	C ₉ H ₁₄ BNO ₂	Experimental[1]
Molecular Weight	179.03 g/mol	Computed[1]
Canonical SMILES	CN(C)CC1=CC=C(C=C1)B(O) O	Computed[1]
InChI Key	LRWRYAVXFZBFRJ- UHFFFAOYSA-N	Computed[1]
XLogP3	0.8	Computed[1]
Hydrogen Bond Donors	2	Computed[1]
Hydrogen Bond Acceptors	3	Computed[1]
Rotatable Bond Count	3	Computed[1]
Exact Mass	179.1117589 Da	Computed[1]
Topological Polar Surface Area	46.6 Å ²	Computed[1]
Heavy Atom Count	13	Computed[1]

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **4-((Dimethylamino)methyl)phenylboronic acid** is not readily available in the chemical literature. Therefore, a plausible and robust two-step synthetic route is proposed below, based on well-established chemical transformations. This involves the benzylic bromination of a suitable precursor followed by conversion of the resulting benzyl bromide to the boronic acid via an organometallic intermediate.

Fig. 1: Proposed two-step synthesis of the target compound.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and have not been optimized for this specific substrate. Appropriate safety precautions, including conducting reactions under an inert atmosphere, are essential.

Step 1: Synthesis of 4-(Bromomethyl)-N,N-dimethylaniline (Precursor)

This procedure is based on the radical-initiated benzylic bromination of activated toluene derivatives.[\[2\]](#)[\[3\]](#)

- Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4-methyl-N,N-dimethylaniline (1.0 eq) and carbon tetrachloride (CCl_4) to make a 0.5 M solution.
- Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, ~0.05 eq).
- Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-8 hours.
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl_4 .
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 4-(bromomethyl)-N,N-dimethylaniline, can be purified by flash column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of **4-((Dimethylamino)methyl)phenylboronic acid**

This protocol adapts a general method for converting benzyl halides to boronic acids via a Grignard reagent.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Grignard Reagent Formation:

- Place magnesium turnings (1.5 eq) in an oven-dried, three-neck flask under a nitrogen atmosphere.
- Add a small crystal of iodine to activate the magnesium surface.
- Dissolve the 4-(bromomethyl)-N,N-dimethylaniline (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).
- Add a small portion of the bromide solution to the magnesium. Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise, maintaining a gentle reflux.
- After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

- Borylation:
- Cool the freshly prepared Grignard reagent to approximately -78 °C using a dry ice/acetone bath.
- In a separate flask, dissolve triisopropyl borate ($B(O-iPr)_3$, 1.5 eq) in anhydrous THF.
- Add the triisopropyl borate solution dropwise to the cold Grignard reagent, ensuring the internal temperature does not rise significantly.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

- Hydrolysis and Purification:
- Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is acidic (~pH 2-3).
- Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- The crude **4-((Dimethylamino)methyl)phenylboronic acid** can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).

Characterization Data

Comprehensive experimental characterization data for this specific molecule is sparse in public literature. The table below provides expected analytical signatures based on its structure. Researchers should obtain experimental data on synthesized material to confirm identity and purity.

Technique	Expected Data
^1H NMR	Expected signals: Aromatic protons (2 doublets, ~7.2-7.8 ppm), benzylic methylene protons (- CH_2- , singlet, ~3.5-4.0 ppm), N-methyl protons (- $\text{N}(\text{CH}_3)_2$, singlet, ~2.2-2.5 ppm), boronic acid protons (- $\text{B}(\text{OH})_2$, broad singlet, variable chemical shift).
^{13}C NMR	Expected signals: Aromatic carbons (~125-145 ppm), benzylic carbon (- CH_2- , ~60-65 ppm), N-methyl carbons (- $\text{N}(\text{CH}_3)_2$, ~40-45 ppm). The carbon attached to boron may be broad or unobserved.
Mass Spectrometry (ESI+)	Expected $[\text{M}+\text{H}]^+ = 180.1189$
Melting Point	Not reported in the literature.
Appearance	Expected to be a white to off-white solid.

Applications in Drug Development and Research

As a member of the arylboronic acid family, this compound is a valuable building block in organic synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. This reaction is widely used in the pharmaceutical industry to construct the complex biaryl structures found in many drug molecules.

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